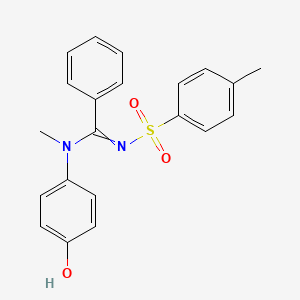

N-(4-hydroxyphenyl)-N-methyl-N'-tosylbenzimidamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

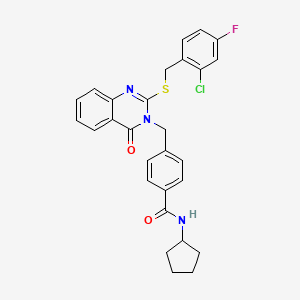

“N-(4-hydroxyphenyl)-N-methyl-N’-tosylbenzimidamide” is a complex organic compound. It likely contains a benzimidamide core, which is a type of heterocyclic compound . The “N-(4-hydroxyphenyl)” part suggests the presence of a phenol group, which is an aromatic ring with a hydroxyl (-OH) group . The “N-methyl” part indicates a methyl group (-CH3) attached to a nitrogen atom .

Synthesis Analysis

While specific synthesis methods for “N-(4-hydroxyphenyl)-N-methyl-N’-tosylbenzimidamide” were not found, a study on a similar compound, “N-(4-hydroxyphenyl)-methacrylamide”, reported its synthesis via aza Michael addition reaction .

Molecular Structure Analysis

The molecular structure of “N-(4-hydroxyphenyl)-N-methyl-N’-tosylbenzimidamide” would likely be determined by techniques such as FTIR, NMR, and XRD . These techniques can provide information about the types of bonds, functional groups, and overall structure of the molecule.

科学的研究の応用

Cancer Research

N-(4-hydroxyphenyl)-N-methyl-N'-tosylbenzimidamide, also known as 4-hydroxyphenyl retinamide, has been significantly researched for its potential in cancer prevention and treatment. Studies have shown its effectiveness in inhibiting the development of breast cancer induced in rats by N-nitroso-N-methylurea, with a notable lower toxicity compared to retinyl acetate (Moon et al., 1979). Additionally, it's been found effective against human ovarian carcinoma xenografts and can potentiate the activity of cisplatin, a common chemotherapy drug (Formelli & Cleris, 1993). Furthermore, it's been reported to prevent primary prostate cancer in Lobund-Wistar rats (Pollard, Luckert, & Sporn, 1991).

Biosensing Applications

This compound has also been utilized in the development of biosensors. For instance, a study describes the creation of a novel modified carbon paste electrode for electrocatalytic determination of glutathione and piroxicam, using a nanocomposite that includes N-(4-hydroxyphenyl)-3,5-dinitrobenzamide (Karimi-Maleh et al., 2014).

Apoptosis Induction

Research has shown that N-(4-hydroxyphenyl)retinamide can induce apoptosis in malignant hemopoietic cell lines, including those unresponsive to retinoic acid. This suggests its potential application in cancer treatments, especially for acute promyelocytic leukemia patients who are resistant to retinoic acid (Delia et al., 1993).

将来の方向性

特性

IUPAC Name |

N-(4-hydroxyphenyl)-N-methyl-N'-(4-methylphenyl)sulfonylbenzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3S/c1-16-8-14-20(15-9-16)27(25,26)22-21(17-6-4-3-5-7-17)23(2)18-10-12-19(24)13-11-18/h3-15,24H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLLSVBFZRLQFOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)N(C)C3=CC=C(C=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(Ethoxycarbonyl)(methyl)amino]butanoic acid](/img/structure/B2904765.png)

![3-(3,3-Dimethyl-2-oxobutyl)-8-(3-chloro-4-methylphenyl)-1-methyl-1,3,5-trihydr oimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2904767.png)

![N-[2-(4-chlorophenyl)ethyl]-2,3-difluoropyridine-4-carboxamide](/img/structure/B2904773.png)

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(difluoromethyl)-N,1-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2904776.png)

![4,5-Dimethyl-6-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine](/img/structure/B2904777.png)

![5-(furan-2-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2904779.png)

![1,2,3,4-Tetrahydro-2,5-methanopyrido[3,4-b][1,4]diazepine dihydrochloride](/img/structure/B2904785.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-2-carboxamide](/img/structure/B2904786.png)

![N-[(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-2,6-difluorobenzamide](/img/structure/B2904788.png)